molecular formula C21H26O5 B12079159 Methyl 2,3-di-O-benzyl-6-deoxy-a-D-glucopyranoside

Methyl 2,3-di-O-benzyl-6-deoxy-a-D-glucopyranoside

Cat. No.: B12079159
M. Wt: 358.4 g/mol
InChI Key: LMZPIJSGRUVEAM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3-di-O-benzyl-6-deoxy-a-D-glucopyranoside typically involves the protection of hydroxyl groups followed by selective deprotection and glycosylation. One common method includes the benzylation of hydroxyl groups at positions 2 and 3 of the glucopyranoside ring, followed by methylation at the anomeric carbon .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar laboratory procedures, scaled up for industrial applications. This involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3-di-O-benzyl-6-deoxy-a-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl aldehydes or ketones, while reduction can produce benzyl alcohols .

Scientific Research Applications

Methyl 2,3-di-O-benzyl-6-deoxy-a-D-glucopyranoside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2,3-di-O-benzyl-6-deoxy-a-D-glucopyranoside exerts its effects involves its interaction with specific molecular targets and pathways. This compound can inhibit cellular processes by interfering with carbohydrate-protein interactions, which are crucial for cell signaling and function. Its antitumor properties are attributed to its ability to disrupt the growth and proliferation of cancer cells.

Comparison with Similar Compounds

Uniqueness: Methyl 2,3-di-O-benzyl-6-deoxy-a-D-glucopyranoside is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its selective benzylation at positions 2 and 3, combined with the absence of a hydroxyl group at position 6, makes it particularly valuable in studies of carbohydrate interactions and antitumor activity.

Properties

Molecular Formula

C21H26O5

Molecular Weight

358.4 g/mol

IUPAC Name

6-methoxy-2-methyl-4,5-bis(phenylmethoxy)oxan-3-ol

InChI

InChI=1S/C21H26O5/c1-15-18(22)19(24-13-16-9-5-3-6-10-16)20(21(23-2)26-15)25-14-17-11-7-4-8-12-17/h3-12,15,18-22H,13-14H2,1-2H3

InChI Key

LMZPIJSGRUVEAM-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O

Origin of Product

United States

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